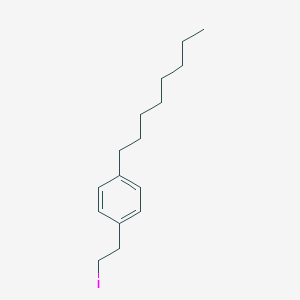

1-(2-Iodoethyl)-4-octylbenzene

Description

Properties

IUPAC Name |

1-(2-iodoethyl)-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURZVKRFVMTWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441591 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-07-8 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Iodoethyl)-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Iodoethyl)-4-octylbenzene is a key organic intermediate, primarily recognized for its critical role in the synthesis of Fingolimod (Gilenya), an immunomodulating drug used in the treatment of multiple sclerosis.[1] Understanding the chemical properties, reactivity, and synthesis of this compound is essential for researchers and professionals involved in pharmaceutical development and organic synthesis. This guide provides a comprehensive overview of the known chemical characteristics of this compound, including its physical properties, synthesis protocols, and reactivity profile.

Chemical and Physical Properties

This compound is typically a colorless to yellow or brown oil, with its appearance depending on purity and storage conditions.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 162358-07-8 | [1][2] |

| Molecular Formula | C16H25I | [2] |

| Molecular Weight | 344.27 g/mol | [2] |

| Appearance | Colorless to yellow or brown oil | [1][2] |

| Density | 1.261 g/cm³ | [2][3] |

| Boiling Point | 367.9 ± 21.0 °C (Predicted) | [2][3] |

| Flash Point | 152.8 ± 16.4 °C | [1] |

| Refractive Index | 1.544 | --- |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a sulfonate ester with an iodide salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Octylphenethyl Methanesulfonate

Materials:

-

4-Octylbenzene ethyl methanesulfonate (70 g)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Sodium iodide (133 g)

-

Water (300 mL)

-

Ethyl acetate (2 x 250 mL)

-

Aqueous sodium thiosulfate

-

Sodium sulfate

-

1 L single neck round bottom flask

-

Calcium chloride protective tube

-

Light-avoiding black protective cover

-

Magnetic stirrer

-

Rotary evaporator

-

In a 1-liter single-neck round-bottom flask equipped with a calcium chloride protective tube and a magnetic stirrer, add 4-octylbenzene ethyl methanesulfonate (70 g) and anhydrous tetrahydrofuran (500 mL).

-

Cover the flask with a light-avoiding black protective cover.

-

Stir the mixture for 10 minutes to ensure complete dissolution.

-

Add sodium iodide (133 g) to the solution.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Upon completion of the reaction, remove the solvent by vacuum evaporation using a rotary evaporator.

-

Dissolve the residue in water (300 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Combine the ethyl acetate extracts and wash sequentially with aqueous sodium thiosulfate.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under vacuum to obtain the target product, 4-(2-iodoethyl)octylbenzene.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Role in Fingolimod Synthesis

This compound serves as a crucial electrophile in the synthesis of Fingolimod. The carbon atom bonded to the iodine is susceptible to nucleophilic attack, a characteristic reactivity of primary alkyl iodides. In the synthesis of Fingolimod, the iodo group acts as an excellent leaving group, facilitating the formation of a new carbon-carbon bond with a suitable nucleophile.

One of the established synthetic pathways for Fingolimod involves the alkylation of diethyl 2-acetamidomalonate with this compound. This reaction is a classic example of a malonic ester synthesis, leading to the formation of the carbon skeleton of Fingolimod.

Fingolimod Synthesis Pathway Diagram

Caption: Role of this compound in Fingolimod synthesis.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the octyl chain, the aromatic protons on the benzene ring, and the two methylene groups of the iodoethyl side chain would be expected. The methylene group attached to the iodine would be deshielded and appear at a lower field.

-

¹³C NMR: Resonances for the carbons of the octyl group, the aromatic carbons, and the two carbons of the iodoethyl group would be present. The carbon directly bonded to the iodine atom would show a significant upfield shift due to the heavy atom effect.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, would be observed. A C-I stretching vibration would be expected in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of iodine and cleavage of the alkyl side chains.

Biological Activity

There is currently no available information on the direct biological activity or involvement in signaling pathways of this compound itself. Its primary significance in the context of drug development lies in its role as a synthetic intermediate for Fingolimod. As an alkylating agent, it would be expected to exhibit some level of reactivity with biological nucleophiles, and appropriate safety precautions should be taken during handling.

Conclusion

This compound is a well-characterized chemical intermediate with a defined role in pharmaceutical synthesis. Its chemical and physical properties are largely understood, and a reliable synthetic protocol is available. The reactivity of the compound is dominated by the presence of the iodoethyl group, making it a valuable electrophile in carbon-carbon bond-forming reactions. While direct biological activity data is lacking, its importance as a precursor to the immunosuppressant drug Fingolimod underscores its significance in the field of medicinal chemistry. Further research into its spectroscopic characterization and potential biological interactions could provide a more complete profile of this important molecule.

References

Technical Whitepaper: 1-(2-Iodoethyl)-4-octylbenzene (CAS: 162358-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Iodoethyl)-4-octylbenzene is a key organic compound primarily utilized as a crucial intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis.[1][2] Its chemical structure, characterized by a long alkyl chain on a benzene ring with an iodoethyl group, makes it a valuable building block in multi-step organic syntheses. This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil at room temperature.[2][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 162358-07-8 | [4] |

| Molecular Formula | C₁₆H₂₅I | [4] |

| Molecular Weight | 344.28 g/mol | [4] |

| Appearance | Oil | [5] |

| Boiling Point | 367.9 ± 21.0 °C at 760 mmHg | [5] |

| Density | 1.261 g/cm³ | [5] |

| Flash Point | 152.8 °C | [5] |

| Storage Temperature | Room Temperature or 2-8°C | [2][3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectral data is proprietary to manufacturers, the expected analytical techniques and general findings are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Analysis Technique | Expected Observations | Reference(s) |

| ¹H-NMR (400 MHz) | Signals corresponding to the aromatic protons of the octyl-substituted benzene ring, the methylene protons of the iodoethyl group, and the protons of the octyl chain. | [4] |

| ¹³C-NMR | Resonances for the carbon atoms of the benzene ring, the iodoethyl group, and the octyl chain. | [3] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. | [4] |

| FTIR Spectroscopy | Characteristic absorption bands for C-H stretching and bending of the alkyl and aromatic groups, and C-I stretching. | [3] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the nucleophilic substitution of a mesylate precursor with sodium iodide.

Experimental Protocol

This protocol is based on a known synthetic route.[2]

Objective: To synthesize this compound from 4-octylphenethyl methanesulfonate.

Materials:

-

4-Octylphenethyl methanesulfonate (70 g)

-

Sodium iodide (133 g)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Ethyl acetate (500 mL)

-

Water (300 mL)

-

Aqueous sodium thiosulfate solution

-

Sodium sulfate

Equipment:

-

1 L single neck round-bottom flask

-

Calcium chloride drying tube

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 1 L round-bottom flask, dissolve 70 g of 4-octylphenethyl methanesulfonate in 500 mL of anhydrous THF.

-

Protect the reaction from light and moisture by fitting a calcium chloride drying tube and covering the flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 133 g of sodium iodide to the solution.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete, remove the THF by vacuum evaporation.

-

Dissolve the residue in 300 mL of water and transfer it to a separatory funnel.

-

Extract the aqueous layer twice with 250 mL of ethyl acetate.

-

Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the final product, this compound, as an oil.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 1-(2-Iodoethyl)-4-octylbenzene

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the core physicochemical properties of 1-(2-Iodoethyl)-4-octylbenzene, a compound relevant to organic synthesis.[1][2]

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for its application in experimental research and synthetic processes. The molecular formula of the compound is C16H25I.[1][3][4][5][6] The calculated molecular weight varies slightly between sources, ranging from 344.27 to 344.28 g/mol .[2][5][6][7]

| Property | Value | References |

| Molecular Formula | C16H25I | [1][3][5][6] |

| Molecular Weight | 344.28 g/mol | [5][7] |

| Alternate Molecular Weight | 344.279 g/mol | [1] |

| Alternate Molecular Weight | 344.274 g/mol | [3][8] |

| Alternate Molecular Weight | 344.27 g/mol | [2][6] |

| CAS Number | 162358-07-8 | [1][3][4] |

| Synonyms | Benzene, 1-(2-iodoethyl)-4-octyl-; 2-(4-Octylphenyl)ethyl iodide | [5][7] |

| Appearance | Oil / Clear Colourless Oil | [7][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in this document as the focus is on its fundamental molecular weight. The compound is noted as being useful in organic synthesis.[1][2]

Logical Relationships and Structure

The structural identity of the molecule is key to determining its molecular weight. The name this compound defines the specific arrangement of its constituent functional groups, which dictates its molecular formula and, consequently, its molar mass.

Caption: Relationship between molecular components and calculated properties.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound | CAS Number 162358-07-8 [klivon.com]

- 6. 162358-07-8|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(2-Iodoethyl)-4-octylbenzene

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Iodoethyl)-4-octylbenzene, a key intermediate in the synthesis of Fingolimod, a modulator of sphingosine-1-phosphate receptors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth data analysis, and visualizations to facilitate a thorough understanding of the compound's molecular structure.

Physicochemical Properties

This compound (CAS No. 162358-07-8) is a colorless oil with the molecular formula C₁₆H₂₅I and a molecular weight of 344.27 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅I | [1] |

| Molecular Weight | 344.27 g/mol | [1] |

| CAS Number | 162358-07-8 | [1] |

| Appearance | Colorless Oil | [1] |

| Boiling Point | 367.9 ± 21.0 °C (Predicted) | [1] |

| Density | 1.261 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-octylphenol. The general workflow involves the synthesis of the precursor 2-(4-octylphenyl)ethanol, followed by its conversion to the final iodoalkane.

Synthesis of 2-(4-octylphenyl)ethanol

A common route to 2-(4-octylphenyl)ethanol involves the acylation of octylbenzene followed by reduction. While specific experimental details for the direct synthesis from 4-octylphenol were not found in the immediate search, a general procedure for the synthesis of a similar compound, 2-(4-allyloxyphenyl)ethanol, involves refluxing 2-(4-hydroxyphenyl)ethanol with an allyl halide in the presence of a base like potassium carbonate.[3] A similar alkylation of phenol followed by reduction of an introduced acyl group would yield the desired alcohol. Another approach involves a Grignard reaction between a suitable phenethyl halide and an octylmagnesium bromide.[4]

Conversion of 2-(4-octylphenyl)ethanol to this compound

A detailed experimental protocol for the conversion of the precursor alcohol to the target iodoalkane is described below.[1]

Experimental Protocol:

-

To a solution of 2-(4-octylphenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triphenylphosphine and imidazole.

-

Slowly add iodine (I₂) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Synthesis Workflow Diagram:

Structure Elucidation: Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts and multiplicities are summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H (ortho to ethyl) |

| ~7.05 | d | 2H | Ar-H (ortho to octyl) |

| ~3.35 | t | 2H | -CH₂-I |

| ~3.15 | t | 2H | Ar-CH₂- |

| ~2.55 | t | 2H | Ar-CH₂- (octyl) |

| ~1.55 | m | 2H | -CH₂- (octyl, β to Ar) |

| ~1.25 | m | 10H | -(CH₂)₅- (octyl) |

| ~0.85 | t | 3H | -CH₃ (octyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~141.0 | Ar-C (quaternary, attached to octyl) |

| ~138.5 | Ar-C (quaternary, attached to ethyl) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~39.5 | Ar-C H₂- |

| ~35.5 | Ar-C H₂- (octyl) |

| ~32.0 | -C H₂- (octyl) |

| ~31.5 | -C H₂- (octyl) |

| ~29.5 | -C H₂- (octyl) |

| ~29.0 | -C H₂- (octyl) |

| ~22.5 | -C H₂- (octyl) |

| ~14.0 | -C H₃ (octyl) |

| ~5.0 | -C H₂-I |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 344. Key fragmentation patterns would likely involve the loss of an iodine radical (•I) and cleavage of the octyl chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment Ion |

| 344 | [C₁₆H₂₅I]⁺ (Molecular Ion) |

| 217 | [M - I]⁺ |

| 231 | [M - C₈H₁₇]⁺ |

| 117 | [C₉H₁₃]⁺ |

Infrared Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorption bands are listed in Table 5.

Table 5: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1610, 1510 | C=C stretch | Aromatic ring |

| ~1465 | C-H bend | Aliphatic |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~550 | C-I stretch | Iodoalkane |

Role as a Fingolimod Intermediate and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis. Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, it is phosphorylated to Fingolimod-phosphate, which acts as a functional antagonist of S1P receptors on lymphocytes. This prevents lymphocytes from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune response that damages myelin.

Fingolimod Signaling Pathway Diagram:

Conclusion

The structural elucidation of this compound is well-supported by a combination of spectroscopic methods. The detailed synthesis protocol and understanding of its role as a key pharmaceutical intermediate highlight its importance in drug development. This guide provides the necessary technical information for researchers and scientists working with this compound.

References

Technical Guide: Spectroscopic Profile of 1-(2-Iodoethyl)-4-octylbenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic data for 1-(2-Iodoethyl)-4-octylbenzene (CAS No: 162358-07-8), a key intermediate in the synthesis of various organic compounds.[1][2][3][4] The guide includes detailed tables of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols for its synthesis and spectroscopic analysis.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C16H25I.[1][2] It typically presents as a clear, colorless, or pale yellow oil.[2][3]

| Property | Value | Reference |

| CAS Number | 162358-07-8 | [1][2][3] |

| Molecular Formula | C16H25I | [1][2] |

| Molecular Weight | 344.28 g/mol | [1][2] |

| Appearance | Clear Colourless Oil | [2][3] |

| Density | ~1.261 g/cm³ | [3][5] |

| Boiling Point | 367.9 °C at 760 mmHg (Predicted) | [3][5] |

| Storage | Keep in a dark place, sealed in dry, room temperature or 2-8°C | [2][4] |

Spectroscopic Data

The following sections provide the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.12 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to octyl group) |

| ~7.08 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to ethyl group) |

| ~3.35 | t, J ≈ 7.5 Hz | 2H | -CH₂-I |

| ~3.15 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- |

| ~2.58 | t, J ≈ 7.8 Hz | 2H | Ar-CH₂-(C₇H₁₅) |

| ~1.59 | m | 2H | -CH₂- |

| ~1.28 | m | 10H | -(CH₂)₅- |

| ~0.88 | t, J ≈ 7.0 Hz | 3H | -CH₃ |

2.1.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~142.1 | Ar-C (quaternary, attached to octyl) |

| ~138.5 | Ar-C (quaternary, attached to ethyl) |

| ~128.8 | Ar-C H |

| ~128.6 | Ar-C H |

| ~39.5 | Ar-C H₂- |

| ~35.7 | Ar-C H₂-(C₇H₁₅) |

| ~31.9 | -C H₂- |

| ~31.5 | -C H₂- |

| ~29.5 | -C H₂- |

| ~29.3 | -C H₂- |

| ~22.7 | -C H₂- |

| ~14.1 | -C H₃ |

| ~6.8 | -C H₂-I |

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 344.1 | High | [M]⁺ (Molecular Ion) |

| 217.1 | High | [M - I]⁺ |

| 205.2 | Moderate | [M - CH₂CH₂I]⁺ |

| 113.1 | Moderate | [C₈H₁₇]⁺ |

| 91.1 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

Method: Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2955 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1615, 1510 | Medium | Aromatic C=C Stretch |

| ~1465 | Medium | CH₂ Bending |

| ~1220 | Strong | C-I Stretch |

| ~820 | Strong | p-Substituted Benzene C-H Bend |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the known synthesis of 4-(2-iodoethyl)octylbenzene.[4]

Materials:

-

4-Octylbenzene ethyl methanesulfonate

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Aqueous sodium thiosulfate

-

Sodium sulfate

Procedure:

-

In a round bottom flask protected from light and fitted with a calcium chloride drying tube, dissolve 4-octylbenzene ethyl methanesulfonate (1 equivalent) in anhydrous tetrahydrofuran.

-

Stir the mixture for 10 minutes.

-

Add sodium iodide (approximately 2.5-3 equivalents) to the solution.

-

Continue stirring the reaction mixture at room temperature overnight.

-

After the reaction is complete (monitored by TLC), remove the THF by vacuum evaporation.

-

Dissolve the resulting residue in water and extract twice with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with aqueous sodium thiosulfate and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to yield the final product, this compound.[4]

Spectroscopic Analysis

Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified oil in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane for analysis by electron ionization (EI) or other suitable methods.

-

IR Spectroscopy: Place a drop of the neat oil between two potassium bromide (KBr) plates to form a thin film for analysis.

Instrumentation:

-

NMR: A 400 MHz (or higher) spectrometer.

-

MS: A standard mass spectrometer with an EI source.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for synthesis and structural analysis.

References

- 1. This compound | CAS Number 162358-07-8 [klivon.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

Technical Guide: Synthesis and Characterization of 1-(2-Iodoethyl)-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(2-iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in various organic syntheses. This document details the experimental protocols for its preparation and outlines the methodologies for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic and Physical Data

This compound is a clear, colorless oil.[1] It has a molecular formula of C₁₆H₂₅I and a molecular weight of 344.28 g/mol .[2]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 162358-07-8 |

| Molecular Formula | C₁₆H₂₅I |

| Molecular Weight | 344.28 g/mol [2] |

| Appearance | Clear Colourless Oil[1] |

Nuclear Magnetic Resonance (NMR) Data

While specific spectral data for this compound is not publicly available in detail, the expected chemical shifts in ¹H and ¹³C NMR are based on the analysis of its constituent functional groups. The following tables present predicted values.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | d | 2H | Ar-H |

| ~ 7.0 | d | 2H | Ar-H |

| ~ 3.3 | t | 2H | -CH₂-I |

| ~ 3.1 | t | 2H | Ar-CH₂- |

| ~ 2.6 | t | 2H | Ar-CH₂- (octyl) |

| ~ 1.6 | m | 2H | -CH₂- |

| ~ 1.3 | m | 10H | -(CH₂)₅- |

| ~ 0.9 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ 142 | Ar-C |

| ~ 138 | Ar-C |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 40 | Ar-CH₂- |

| ~ 36 | Ar-CH₂- (octyl) |

| ~ 32 | -CH₂- |

| ~ 31 | -CH₂- |

| ~ 29 | -(CH₂)₃- |

| ~ 23 | -CH₂- |

| ~ 14 | -CH₃ |

| ~ 5 | -CH₂-I |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 344 | [M]⁺ (Molecular ion) |

| 217 | [M - I]⁺ |

| 117 | [C₉H₁₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a sulfonate ester precursor with an iodide salt.

Procedure:

In a 1-liter single-necked round-bottom flask equipped with a calcium chloride drying tube, 4-octylphenethyl methanesulfonate (70 g) is dissolved in anhydrous tetrahydrofuran (500 mL). The flask is shielded from light. The solution is stirred for 10 minutes, after which sodium iodide (133 g) is added. The reaction mixture is stirred overnight at room temperature. Upon completion, the solvent is removed by vacuum evaporation. The resulting residue is dissolved in water (300 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic extracts are washed sequentially with aqueous sodium thiosulfate and then dried over anhydrous sodium sulfate. The final product, this compound, is obtained after vacuum concentration of the solvent.

NMR Spectroscopy

¹H and ¹³C NMR Analysis:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are acquired using a proton-decoupling pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

Mass Analysis:

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage.

Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent analysis.

Caption: Synthesis and analysis workflow.

References

An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and key applications of 1-(2-Iodoethyl)-4-octylbenzene, a significant intermediate in pharmaceutical manufacturing.

Physical and Chemical Properties

This compound is an organic compound that typically appears as a colorless to yellow or brown oil, with its color depending on purity and storage conditions.[1][2][3][4] It is recognized for its role as a crucial building block in the synthesis of various pharmaceutical agents.[1]

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source(s) |

| CAS Number | 162358-07-8 | [5][6][7] |

| Molecular Formula | C16H25I | [5][6][7] |

| Molecular Weight | 344.27 g/mol | [2][8] |

| Appearance | Oil, Colourless | [2][4] |

| Density | 1.261 g/cm³ | [5][9][10] |

| Boiling Point | 367.927 °C at 760 mmHg | [5][9] |

| Flash Point | 152.798 °C | [5][9] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][5][8] |

| Refractive Index | 1.544 | [9] |

| LogP | 5.56710 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 9 | [5] |

| Exact Mass | 344.10010 | [5] |

| Complexity | 159 | [5] |

Role in Pharmaceutical Synthesis

The primary significance of this compound is its application as a key intermediate in the synthesis of Fingolimod.[1] Fingolimod is an important immunomodulating drug. The quality and purity of this compound are therefore critical for the efficient production of this active pharmaceutical ingredient.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from 4-octylphenethyl methanesulfonate.[2][4]

Materials:

-

4-octylbenzene ethyl methanesulfonate (70 g)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Sodium iodide (133 g)

-

Water (300 mL)

-

Ethyl acetate (500 mL)

-

Aqueous sodium thiosulfate

-

Sodium sulfate

Equipment:

-

1-liter single-neck round-bottom flask

-

Calcium chloride protective tube

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 1-liter single-neck round-bottom flask equipped with a calcium chloride protective tube, add 4-octylbenzene ethyl methanesulfonate (70 g) and anhydrous tetrahydrofuran (500 mL). The flask should be covered to protect it from light.[2][4]

-

Add sodium iodide (133 g) to the mixture and continue stirring overnight at room temperature.[2][4]

-

After the reaction is complete, remove the solvent by vacuum evaporation.[2][4]

-

Dissolve the residue in water (300 mL) and extract with ethyl acetate (2 x 250 mL).[2][4]

-

Combine the ethyl acetate extracts and wash sequentially with aqueous sodium thiosulfate.[2][4]

-

Obtain the final product, 4-(2-iodoethyl)octylbenzene, by vacuum concentration. The reported yield is 70 g.[2][4]

Safety and Handling

While specific toxicological properties have not been thoroughly investigated, standard laboratory safety precautions should be observed when handling this compound.[11] It is recommended to use personal protective equipment, including gloves and safety glasses. In case of inhalation, move the individual to fresh air.[11] If contact with skin occurs, wash the affected area with soap and water.[11] For eye contact, rinse thoroughly with water for at least 15 minutes.[11] If swallowed, rinse the mouth with water and seek medical attention.[11] This compound should be handled in a well-ventilated area.

Conclusion

This compound is a vital chemical intermediate with well-defined physical properties. Its primary utility in the synthesis of Fingolimod underscores its importance in the pharmaceutical industry. The synthesis protocol provided offers a reliable method for its preparation, enabling further research and development in medicinal chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS Number 162358-07-8 [klivon.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 162358-07-8|this compound|BLD Pharm [bldpharm.com]

- 9. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemnet.com]

- 11. capotchem.com [capotchem.com]

Solubility Profile of 1-(2-Iodoethyl)-4-octylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8), a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and purification in various organic media.

Core Physicochemical Properties

This compound is described as a colorless to yellow or brown oil, depending on its purity.[1] Its structural features, comprising a large nonpolar 4-octylphenyl group and a more polar 2-iodoethyl substituent, dictate its solubility behavior, suggesting a preference for organic solvents with low to moderate polarity. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H25I | [2] |

| Molecular Weight | 344.27 g/mol | [1] |

| Appearance | Oil | [3][4] |

| Density | ~1.261 - 1.3 g/cm³ | [1][3] |

| Boiling Point | 367.9°C at 760 mmHg | [1][3] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [4][5] |

Qualitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a target organic solvent. This method is based on standard laboratory procedures for solubility testing.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid (or oil) should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath to let the undissolved solute settle.

-

If necessary, centrifuge the vial to facilitate the separation of the undissolved portion.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Role in Drug Development

This compound is a significant intermediate in the synthesis of Fingolimod, a modulator of sphingosine-1-phosphate receptors used in the treatment of multiple sclerosis.[1][2] Its solubility in various organic solvents is a critical parameter for optimizing the synthetic route, including reaction conditions and purification processes like crystallization and chromatography. A thorough understanding of its solubility can lead to improved yield, purity, and overall efficiency in the manufacturing of the active pharmaceutical ingredient (API).

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS Number 162358-07-8 [klivon.com]

- 3. This compound CAS 162358-07-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. deredpill.com [deredpill.com]

The Superior Reactivity of Primary Alkyl Iodides in SN2 Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of primary alkyl iodides in bimolecular nucleophilic substitution (SN2) reactions. Primary alkyl iodides are highly favored substrates in synthetic organic chemistry due to their exceptional reactivity, which is critical in the formation of new carbon-heteroatom and carbon-carbon bonds. This document delves into the core principles governing this reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Principles of SN2 Reactivity in Primary Alkyl Iodides

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom of the substrate, and the leaving group departs simultaneously. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.

Several key factors dictate the facility of the SN2 reaction for primary alkyl iodides:

-

Steric Hindrance: The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. Primary alkyl halides, having minimal steric bulk around the reaction center, allow for unimpeded access by the nucleophile. This low steric hindrance is a primary reason for their high reactivity compared to secondary and tertiary analogues.[1][2]

-

Leaving Group Ability: The iodide ion is an outstanding leaving group. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. This is due to the large size of the iodine atom and the significant difference in electronegativity between carbon and iodine, which makes the bond more polarizable.[3][4] The resulting iodide anion is also very stable in solution due to its large size, which disperses the negative charge effectively. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

-

Nature of the Nucleophile: The rate of SN2 reactions is directly proportional to the strength and concentration of the nucleophile. Stronger, more polarizable nucleophiles generally lead to faster reaction rates.

-

Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile (ACN), and dimethylformamide (DMF), are ideal for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and more reactive. Protic solvents, in contrast, can hydrogen bond with the nucleophile, stabilizing it and reducing its nucleophilicity.[5]

Quantitative Data on SN2 Reaction Rates

The following tables summarize quantitative data on the relative rates of SN2 reactions, highlighting the superior reactivity of primary alkyl iodides.

Table 1: Relative Rate Constants for the SN2 Reaction of 1-Halobutanes with Azide Ion in Acetone [3]

| Substrate | Leaving Group | Relative Rate Constant (krel) |

| 1-Iodobutane | I⁻ | ~30,000 |

| 1-Bromobutane | Br⁻ | 1,000 |

| 1-Chlorobutane | Cl⁻ | 200 |

Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions.

Table 2: Relative SN2 Reaction Rates of Alkyl Halides with a Common Nucleophile [1][4]

| Alkyl Halide | Structure | Relative Rate |

| Methyl Halide | CH₃-X | 30 |

| Ethyl Halide | CH₃CH₂-X | 1 |

| Isopropyl Halide | (CH₃)₂CH-X | 0.02 |

| tert-Butyl Halide | (CH₃)₃C-X | ~0 |

This data illustrates the profound effect of steric hindrance on the rate of SN2 reactions.

Table 3: Relative Rates of Reaction of Methyl Iodide with Various Nucleophiles in Methanol [6]

| Nucleophile | Relative Rate |

| Cl⁻ | 1 |

| Br⁻ | 20 |

| NCSe⁻ | 4000 |

This table demonstrates the significant impact of nucleophile identity on reaction rates.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanism and experimental processes is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: The concerted SN2 reaction mechanism involving a primary alkyl iodide.

Caption: Key factors influencing the rate of SN2 reactions for primary alkyl iodides.

Caption: A generalized experimental workflow for an SN2 reaction with a primary alkyl iodide.

Experimental Protocols

The following are detailed methodologies for key experiments involving primary alkyl iodides in SN2 reactions.

The Finkelstein Reaction: Synthesis of 1-Iodobutane from 1-Bromobutane

This classic SN2 reaction demonstrates the halide exchange process, driven by the precipitation of the less soluble sodium bromide in acetone.[7]

Materials:

-

1-Bromobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

-

Reagent Addition: To the stirred solution, add 1-bromobutane (1.0 equivalent).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 1-2 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, filter off the precipitated sodium bromide. Transfer the filtrate to a separatory funnel and wash with an equal volume of water to remove any remaining sodium iodide and acetone.

-

Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude 1-iodobutane can be purified by distillation.

Synthesis of 1-Azidopropane from 1-Bromopropane

This protocol illustrates the synthesis of a primary alkyl azide, a versatile intermediate in "click chemistry."[8]

Materials:

-

1-Bromopropane

-

Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Stirring apparatus

-

Heating apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromopropane (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: To the stirred solution, carefully add sodium azide (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and carefully remove the solvent using a rotary evaporator to yield the crude 1-azidopropane. Note: Do not distill crude azides as they can be explosive.

Kinetic Analysis of SN2 Reactions

The rate of an SN2 reaction can be monitored using various analytical techniques.

-

Conductivity: For reactions where an ionic reactant is consumed or an ionic product is formed in a non-conductive solvent, the change in conductivity of the solution over time can be used to determine the reaction rate.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the reactants and products at different time intervals. By plotting the concentration of a reactant or product versus time, the rate constant can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of a reactant signal and the appearance of a product signal over time.

-

Spectrophotometry: If a reactant or product absorbs light in the UV-Vis spectrum, the change in absorbance at a specific wavelength can be followed to determine the reaction kinetics.[2]

Conclusion

Primary alkyl iodides are exceptionally reactive substrates in SN2 reactions due to a favorable combination of minimal steric hindrance and the excellent leaving group ability of the iodide ion. This high reactivity makes them invaluable reagents in organic synthesis for the efficient construction of a wide range of molecular architectures. A thorough understanding of the factors governing their reactivity, as detailed in this guide, is essential for researchers and professionals in the fields of chemistry and drug development to effectively design and implement synthetic strategies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. How will the rate of each of the following SN2 reactions change i... | Study Prep in Pearson+ [pearson.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Iodoethyl)-4-octylbenzene, a crucial intermediate in the synthesis of the immunomodulatory drug, Fingolimod. This document details its chemical identity, physical properties, a detailed synthesis protocol, and its pivotal role in the generation of a clinically significant therapeutic agent.

Chemical Identity and Synonyms

This compound is an organic compound that serves as a key building block in multi-step organic syntheses. It is recognized by several synonyms in scientific literature and chemical databases.

Synonyms:

-

4-octylphenethyl iodide[1]

-

Fingolimod Impurity 29[6]

-

Fingolimod Impurity 50[6]

-

4-n-octylphenylethyl iodide[6]

-

4-(2-iodoethyl) octylbenzene[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 162358-07-8 | [1][2][7][8] |

| Molecular Formula | C₁₆H₂₅I | [2][3][5][6] |

| Molecular Weight | 344.27 g/mol | [2][6][8][9] |

| Appearance | Colorless to yellow or brown oil/liquid | [1][6][7][10] |

| Boiling Point | 367.9 °C at 760 mmHg | [1][5][7][10] |

| Density | Approximately 1.3 g/cm³ (1.261 g/cm³ reported) | [1][5][7][10] |

| Flash Point | 152.8 °C | [1][5] |

| Storage Temperature | Room temperature, sealed in a dry, dark place | [5][6][10][11] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6][10] |

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-octylbenzene ethyl methanesulfonate, a common laboratory-scale preparation.[6][12]

Materials:

-

4-octylbenzene ethyl methanesulfonate (70 g)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Sodium iodide (133 g)

-

Water (300 mL)

-

Ethyl acetate (500 mL)

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

1 L single neck round bottom flask

-

Calcium chloride protective tube

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 1-liter single-neck round-bottom flask equipped with a magnetic stirrer and a calcium chloride protective tube, dissolve 70 g of 4-octylbenzene ethyl methanesulfonate in 500 mL of anhydrous tetrahydrofuran.

-

Protect the flask from light, for instance, by wrapping it in aluminum foil.

-

Stir the mixture for 10 minutes to ensure complete dissolution.

-

Add 133 g of sodium iodide to the solution.

-

Continue stirring the reaction mixture overnight at room temperature.

-

After the reaction is complete, remove the solvent by vacuum evaporation using a rotary evaporator.

-

Dissolve the resulting residue in 300 mL of water.

-

Extract the aqueous solution with two 250 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them sequentially with an aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Dry the ethyl acetate solution over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under vacuum to obtain the final product, 4-(2-iodoethyl)octylbenzene. The reported yield for this procedure is 70 g.[6][12]

Role as a Key Intermediate in the Synthesis of Fingolimod (FTY720)

This compound is a critical intermediate in the synthesis of Fingolimod (FTY720), a first-in-class, oral disease-modifying therapy for relapsing-remitting multiple sclerosis.[7] Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1] The synthesis of Fingolimod involves the introduction of an amino-propanediol head group to the 4-octylphenethyl moiety, for which this compound serves as a key precursor.

The diagram below illustrates the overall synthetic workflow from this compound to Fingolimod.

Caption: Synthetic pathway from this compound to Fingolimod.

Fingolimod's Mechanism of Action and Signaling Pathways

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily SphK2, to its active form, fingolimod-phosphate.[8] Fingolimod-phosphate is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1] Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P₁ receptor on lymphocytes.[8]

The binding of fingolimod-phosphate to S1P₁ receptors on lymphocytes leads to the internalization and degradation of the receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1] This "functional antagonism" results in the reversible sequestration of lymphocytes in the lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory damage to the myelin sheath.[1][8]

The signaling pathways activated by S1P receptors are complex and cell-type dependent. The diagram below illustrates the key signaling cascades initiated by the binding of fingolimod-phosphate to S1P receptors.

References

- 1. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 2. Fingolimod for the treatment of neurological diseases—state of play and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis and evaluation of fluorinated fingolimod (FTY720) analogues for sphingosine-1-phosphate receptor molecular imaging by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]

- 8. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ebiohippo.com [ebiohippo.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8 [chemicalbook.com]

The Lynchpin in Immunosuppressant Synthesis: A Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(2-Iodoethyl)-4-octylbenzene, a critical intermediate in the synthesis of the highly significant immunosuppressive drug, Fingolimod. While primarily recognized for its role as a synthetic building block, this document will also explore its physicochemical properties and the current landscape of its medicinal chemistry applications, highlighting areas for future research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthetic chemistry. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 162358-07-8 |

| Molecular Formula | C16H25I |

| Molecular Weight | 344.27 g/mol |

| Appearance | Colorless to yellow or brown liquid |

| Density | Approximately 1.3 g/cm³ |

| Boiling Point | Approximately 367.9 °C at 760 mmHg |

| Synonyms | 4-octylphenethyl iodide, Benzene, 1-(2-iodoethyl)-4-octyl- |

Core Role in the Synthesis of Fingolimod

The principal application of this compound in medicinal chemistry is its function as a key intermediate in the multi-step synthesis of Fingolimod (Gilenya®). Fingolimod is an immunomodulating drug, primarily used to treat relapsing forms of multiple sclerosis. It is a sphingosine-1-phosphate receptor modulator, which acts by sequestering lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions.

The synthesis of Fingolimod from this compound is a well-established process. The following diagram illustrates a common synthetic workflow.

Experimental Protocols

Synthesis of this compound from 2-(4-Octylphenyl)ethanol:

This two-step protocol first involves the conversion of the alcohol to a mesylate, followed by a Finkelstein reaction to yield the desired iodoalkane.

Step 1: Synthesis of 2-(4-Octylphenyl)ethyl methanesulfonate

-

Reaction Setup: In a reaction vessel, dissolve 2-(4-octylphenyl)ethanol in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add triethylamine to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude 2-(4-octylphenyl)ethyl methanesulfonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-(4-octylphenyl)ethyl methanesulfonate in a suitable solvent such as acetone or methyl ethyl ketone.

-

Addition of Sodium Iodide: Add an excess of sodium iodide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, wash with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate:

This step involves the alkylation of diethyl acetamidomalonate with this compound.

-

Base Preparation: In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Addition of Malonate: Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until a clear solution is obtained.

-

Addition of Iodide: Add this compound to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC.

-

Workup: After the reaction is complete, cool the mixture and neutralize with a weak acid. Remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.

Broader Synthetic and Medicinal Chemistry Potential

While the primary documented use of this compound is in the synthesis of Fingolimod, its chemical structure suggests potential for broader applications in organic synthesis. The presence of a reactive iodo group makes it a suitable substrate for various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of the 4-octylphenethyl moiety into a wide range of molecular scaffolds.

Biological Activity: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the independent biological activity of this compound. There are currently no publicly available studies detailing its pharmacological profile, including its mechanism of action, potential molecular targets, or cytotoxicity. Its role has been exclusively defined as a synthetic precursor.

This lack of data presents an opportunity for future research. Given its structural similarity to other biologically active molecules, it is plausible that this compound itself may possess uninvestigated pharmacological properties. Further studies are warranted to explore its potential as a bioactive compound.

Conclusion

This compound is a compound of high importance in medicinal chemistry, serving as an indispensable intermediate in the synthesis of the immunosuppressant Fingolimod. Its well-defined role in this synthetic pathway underscores its value to the pharmaceutical industry. However, the absence of data on its intrinsic biological activity represents a notable knowledge gap. Future investigations into the pharmacological properties of this compound could potentially unveil new therapeutic applications beyond its current use as a synthetic building block.

An In-depth Technical Guide to 1-(2-Iodoethyl)-4-octylbenzene: Handling, Safety, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8). Furthermore, it details its critical role as a key intermediate in the synthesis of Fingolimod, an important immunomodulating drug. This document outlines relevant experimental protocols and the biological context of the final active pharmaceutical ingredient, offering valuable insights for professionals in research and drug development.

Core Properties and Safety Data

This compound is an organic compound primarily utilized in organic synthesis.[1] Its physical and chemical properties, along with critical safety information, are summarized below. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[2]

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. Data is compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 162358-07-8 | |

| Molecular Formula | C₁₆H₂₅I | [3] |

| Molecular Weight | 344.27 g/mol | [3] |

| Appearance | Oil, Colourless to yellow/brown liquid | [4] |

| Boiling Point | 367.9 ± 21.0 °C at 760 mmHg | |

| Density | ~1.3 g/cm³ | [4] |

| Flash Point | 152.8 ± 16.4 °C | [3] |

| Solubility | Soluble in Chloroform and Ethyl Acetate (Slightly) | |

| Storage Temperature | Room Temperature, Keep in a dark, dry, and well-ventilated place | [1][5][6] |

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The GHS hazard classifications and corresponding precautionary statements are crucial for ensuring laboratory safety.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation |

(Data sourced from Sigma-Aldrich and Capot Chemical MSDS)[2][6]

General Precautionary Statements: [6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Emergency Procedures

Proper handling and emergency preparedness are essential when working with this compound.

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Nitrile rubber).[7] Avoid contact with skin and eyes.[3]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[2]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[2][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Fire-Fighting and Spill Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[7]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.

-

Spill Cleanup: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into suitable, closed containers for disposal. Ensure adequate ventilation.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place and protect from light and moisture.[4]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as unused product.

Application in Pharmaceutical Synthesis

The primary significance of this compound is its role as a crucial intermediate in the multi-step synthesis of Fingolimod (FTY720), an immunomodulating drug approved for the treatment of multiple sclerosis.[4][8]

Synthetic Workflow for Fingolimod

The synthesis of Fingolimod from this compound involves a key alkylation step, followed by reduction and hydrolysis. The workflow illustrates the transformation of the lipophilic iodo-intermediate into the final, biologically active amino-diol.

Experimental Protocol: Synthesis of Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate

This protocol describes the nucleophilic substitution reaction between this compound and diethyl acetamidomalonate, a critical step in the synthesis of Fingolimod.[4][9]

Materials:

-

This compound

-

Diethyl acetamidomalonate

-

Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diethyl acetamidomalonate (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the resulting suspension for 15-20 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product, Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, by column chromatography on silica gel.

Biological Context: The Fingolimod Signaling Pathway

This compound is a precursor to Fingolimod, a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[4] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P₁, which are crucial for lymphocyte egress from lymph nodes.[4] By causing the internalization and degradation of S1P₁ receptors on lymphocytes, fingolimod-phosphate effectively traps these immune cells, preventing their infiltration into the central nervous system (CNS).[4][6] Fingolimod also exerts direct effects on neural cells within the CNS, which express various S1P receptors.[6]

Conclusion

This compound is a valuable chemical intermediate with well-defined handling and safety requirements. Its primary utility lies in the synthesis of Fingolimod, where it serves as a key building block. A thorough understanding of its properties, safe handling procedures, and its role in the context of Fingolimod synthesis is essential for researchers and professionals in the pharmaceutical industry. This guide provides a foundational resource to ensure its safe and effective use in a laboratory and manufacturing setting.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for preparation of fingolimod hydrochloride - Patent US-2022153684-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]

- 7. US20220064102A1 - Process for preparation of highly pure fingolimod hydrochloride - Google Patents [patents.google.com]

- 8. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

Technical Guide: Storage and Stability of 1-(2-Iodoethyl)-4-octylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of 1-(2-Iodoethyl)-4-octylbenzene (CAS No. 162358-07-8). This information is critical for ensuring the integrity and purity of this compound in research and drug development applications.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the quality of this compound. The following table summarizes the recommended conditions based on available safety data sheets and supplier information.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Specific recommendations include +5°C, room temperature, and -20°C for long-term storage (up to 3 years in powder form). | [1][2][3][4] |

| Atmosphere | Store in a dry, well-ventilated area. Containers should be tightly closed to prevent exposure to moisture. | [5] |

| Light Exposure | Keep in a dark place, protected from light. | [2][3][6] |

| Incompatible Materials | Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | |

| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection. Avoid formation of dust and aerosols. | [5] |

A logical workflow for the proper handling and storage of this compound is illustrated in the diagram below.

References

Methodological & Application

Synthesis of 1-(2-Iodoethyl)-4-octylbenzene from 2-(4-octylphenyl)ethanol

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2-iodoethyl)-4-octylbenzene from its corresponding primary alcohol, 2-(4-octylphenyl)ethanol. The described method is a modified Appel reaction, which utilizes triphenylphosphine and iodine to facilitate the conversion of the primary alcohol to the alkyl iodide under mild conditions. This transformation is a key step in the synthesis of various organic molecules and intermediates used in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction